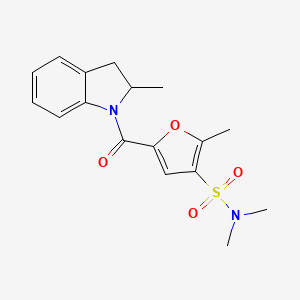

N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

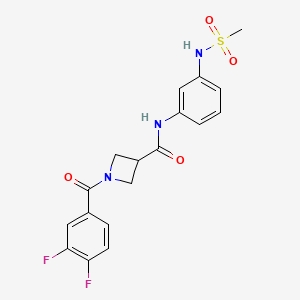

The synthesis of indoline, a key component in N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, can be achieved by reduction with NaBH3CN. The N-Boc indoles were reduced to indolines with 10% palladium as a catalyst, polymethylhydrosiloxane (PMHS) as a reducing agent, and the reaction was conducted at room temperature .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . This structure is chemically named benzopyrrolidine (or 2, 3-dihydro-1 H -indole or 1-azacinole) .Chemical Reactions Analysis

Indoline structures, such as the one found in this compound, are commonly found in natural and synthetic compounds with medicinal value . They are used in various chemical reactions, including cycloaddition reactions and the synthesis of photochromic homopolymers via ring-opening metathesis polymerization .Aplicaciones Científicas De Investigación

Potential Antiglaucoma Agents

A series of sulfonamides, including molecules structurally related to N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, have been evaluated for their ability to inhibit human carbonic anhydrase (CA) isoforms. These compounds have shown promise as strong α-carbonic anhydrase inhibitors, with some displaying potential as antiglaucoma agents. Specifically, certain sulfonamides exerted intraocular pressure (IOP) lowering effects in vivo in hypertensive rabbits more efficiently than dorzolamide, a standard treatment. This research suggests that these sulfonamides could serve as a basis for developing new treatments for glaucoma (Chegaev et al., 2014).

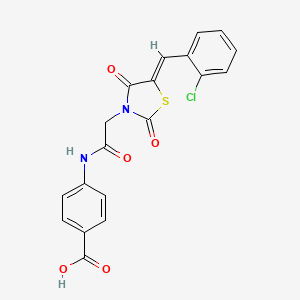

Synthesis of Sultams

In another study, a redox-neutral and completely atom-economical synthesis of sultams was achieved by heating 2-nitrochalcones with elemental sulfur. This process efficiently forms the S-N, C-S, and S=O bonds of the sulfonamide between the nitrogen atom of the 2-nitro group and the α-carbon of the chalcones, with migration of two oxygen atoms from the 2-nitro group to the sulfur atom. This innovative synthesis method provides a pathway for creating sultams, a class of compounds with various potential applications, including pharmaceuticals (Nguyen & Retailleau, 2017).

Intramolecular Cycloadditions

Further research into (trimethylsilyl)methyl allylic sulfones tethered to a furan revealed the potential for intramolecular 4+3 cycloadditions. These reactions result in the formation of complex structures derived from the corresponding allylic cations. This process highlights the versatility of sulfones in synthetic chemistry, particularly in constructing cyclic compounds, which could have implications for developing new pharmaceuticals (Harmata & Herron, 1993).

Prodrug Forms for the Sulfonamide Group

The study of prodrug forms for the sulfonamide group, including water-soluble amino acid derivatives of N-methylsulfonamides, suggests potential applications in improving the solubility and bioavailability of sulfonamide-containing drugs. These derivatives were designed to be enzymatically hydrolyzed to yield the parent sulfonamide, providing a promising approach for enhancing the therapeutic profile of sulfonamide-based medications (Larsen, Bundgaard, & Lee, 1988).

Conformational Studies for Drug Design

The conformational analysis of 2-trimethylammoniummethyl-5-methyl furan iodide, a compound with structural similarities to this compound, provides insights into the interaction with muscarinic nerve receptors. This type of study is crucial for understanding how small changes in molecular structure can influence the binding and activity of compounds at biological targets, aiding in the design of more effective drugs (Chothia, Baker, & Pauling, 1976).

Direcciones Futuras

Indoline structures are beginning to be exploited as the basic backbone of various drugs . As research continues, dihydroindoles and their derivatives, such as N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide, will likely play a greater role in the medical field . This compound and others like it could potentially be used in the development of new drugs for a variety of diseases, including cancer, bacterial infections, and cardiovascular diseases .

Propiedades

IUPAC Name |

N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJCBSVOMFATFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)

![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)